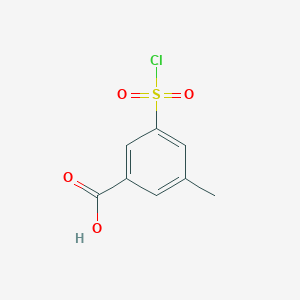

3-(chlorosulfonyl)-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chlorosulfonyl-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAXDYSMBVWWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191483-49-5 | |

| Record name | 3-(chlorosulfonyl)-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chlorosulfonyl 5 Methylbenzoic Acid

Direct Electrophilic Chlorosulfonation of Aromatic Precursors

Direct chlorosulfonation is a widely utilized method for the introduction of a chlorosulfonyl group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid as the sulfonating agent. The reactivity and orientation of this substitution are heavily influenced by the nature of the substituents already present on the aromatic ring.

Chlorosulfonation of Methylbenzoic Acids: Specific Focus on 4-Methylbenzoic Acid (o-Toluic Acid)

The synthesis of a molecule like 3-(chlorosulfonyl)-5-methylbenzoic acid logically starts from a correspondingly substituted methylbenzoic acid. While the direct synthesis from 3-methylbenzoic acid presents regiochemical challenges, an examination of the chlorosulfonation of a related isomer, 4-methylbenzoic acid (o-toluic acid), provides valuable insights into the reaction's intricacies.

The chlorosulfonation of aromatic compounds is typically carried out by treating the substrate with an excess of chlorosulfonic acid. google.com The reaction is often performed without a solvent, with the chlorosulfonic acid itself serving as the reaction medium. Key parameters that are optimized to control the reaction include temperature, the stoichiometry of the reagents, and reaction time.

For the chlorosulfonation of benzoic acid derivatives, the reaction conditions can be quite forcing due to the deactivating nature of the carboxyl group. For instance, the synthesis of 3-chlorosulfonylbenzoic acid from benzoic acid involves heating a mixture of benzoic acid with three equivalents of chlorosulfonic acid and some sulfuric acid to 120°C. google.com Thionyl chloride is then added to complete the conversion to the sulfonyl chloride. google.com

Optimization strategies often involve a careful balance of these conditions to maximize the yield of the desired product while minimizing the formation of byproducts, such as sulfones. The use of sulfamic acid as an additive has been shown in some cases to improve yields in the preparation of aromatic sulfonyl chlorides. google.com

Below is an interactive data table summarizing typical reaction conditions for the chlorosulfonation of benzoic acid derivatives.

| Parameter | Typical Range/Value | Purpose/Consideration |

| Reagent | Chlorosulfonic acid (ClSO₃H) | Source of the electrophilic chlorosulfonyl group. |

| Reagent Equivalents | 2-5 equivalents | Excess is used to drive the reaction to completion. |

| Temperature | 20°C to 150°C | Higher temperatures are often needed for deactivated rings. |

| Solvent | Often neat (no solvent) | Chlorosulfonic acid can act as the solvent. |

| Additives | Sulfuric acid, Thionyl chloride | Can facilitate the reaction and improve conversion. |

| Work-up | Quenching on ice | Decomposes excess chlorosulfonic acid and precipitates the product. |

The position of the incoming chlorosulfonyl group is dictated by the directing effects of the substituents on the benzene (B151609) ring. In the case of 4-methylbenzoic acid, there are two substituents to consider: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

The methyl group is an activating, ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the carboxylic acid group is a deactivating, meta-director, withdrawing electron density from the ring, particularly at the ortho and para positions, thus directing incoming electrophiles to the meta position. vaia.comdoubtnut.comnumberanalytics.comquora.com

In 4-methylbenzoic acid, the directing effects of the two groups are as follows:

The methyl group at position 4 directs to positions 3 and 5 (ortho) and position 1 (para, which is already substituted).

The carboxylic acid group at position 1 directs to positions 3 and 5 (meta).

In this case, the directing effects of both the methyl and carboxylic acid groups reinforce each other, strongly favoring substitution at the 3 and 5 positions. However, steric hindrance from the adjacent carboxylic acid group at position 1 and the methyl group at position 4 can influence the final product distribution. rsc.orgmdpi.comstackexchange.com The electrophilic substitution is most likely to occur at the less sterically hindered position.

For the target molecule, this compound, the starting material would be 3-methylbenzoic acid. Here, the directing effects are more complex:

The methyl group at position 3 directs to positions 2, 4 (ortho), and 6 (para).

The carboxylic acid group at position 1 directs to position 5 (meta).

The activating methyl group and the deactivating carboxyl group have conflicting directing effects. However, the position meta to the deactivating carboxyl group (position 5) is also ortho to the activating methyl group. This alignment of directing effects, albeit one activating and one deactivating, makes position 5 a likely site for electrophilic substitution.

Mechanistic Aspects of Direct Chlorosulfonation

The mechanism of direct chlorosulfonation is a classic example of electrophilic aromatic substitution. The active electrophile in this reaction is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com

The reaction proceeds through the following steps:

Formation of the electrophile: Chlorosulfonic acid undergoes an equilibrium to generate the highly electrophilic SO₂Cl⁺ species. stackexchange.com

Electrophilic attack: The π-electron system of the aromatic ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step. stackexchange.com

Deprotonation: A base, such as the chlorosulfate (B8482658) anion (SO₃Cl⁻), removes a proton from the carbon atom bearing the newly attached -SO₂Cl group. This restores the aromaticity of the ring and yields the final aryl sulfonyl chloride product. stackexchange.com

Alternative Synthetic Routes to Aryl Sulfonyl Chlorides Applicable to Benzoic Acid Systems

While direct chlorosulfonation is a common method, alternative synthetic strategies can be employed, particularly when issues of regioselectivity or harsh reaction conditions are a concern.

Oxidative Conversion of Thiol and Disulfide Derivatives

An alternative approach to the synthesis of aryl sulfonyl chlorides involves the oxidative chlorination of the corresponding aryl thiols or disulfides. This method can be advantageous as it often proceeds under milder conditions and can offer better control over regiochemistry if the precursor thiol or disulfide is readily available.

Various reagent systems have been developed for this transformation. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been reported as a highly reactive and efficient system for the direct conversion of thiols to sulfonyl chlorides. acs.org This reaction is typically fast and proceeds under mild conditions. acs.org

The general scheme for this transformation is: Ar-SH → [Oxidation/Chlorination] → Ar-SO₂Cl or Ar-S-S-Ar → [Oxidation/Chlorination] → 2 Ar-SO₂Cl

For the synthesis of this compound via this route, the corresponding 3-mercapto-5-methylbenzoic acid or its disulfide would be required as the starting material.

Below is an interactive data table summarizing common reagents for the oxidative conversion of thiols to sulfonyl chlorides.

| Reagent System | Typical Conditions | Advantages |

| H₂O₂ / SOCl₂ | Room temperature, short reaction times | Mild conditions, high yields. |

| Cl₂ / H₂O | Aqueous media | Can be used for large-scale synthesis. |

| NCS / Bu₄NCl | Organic solvent | Milder than using chlorine gas directly. |

Approaches via Diazotization of Aminobenzoic Acid Derivatives and Sulfur Dioxide Capture

One prominent method for the synthesis of aryl sulfonyl chlorides is a variation of the Sandmeyer reaction, which utilizes an aminobenzoic acid derivative as the starting material. This process begins with the diazotization of the amino group, followed by a reaction with sulfur dioxide in the presence of a copper catalyst.

The general sequence for this approach, starting from 3-amino-5-methylbenzoic acid, is as follows:

Diazotization: The primary aromatic amine, 3-amino-5-methylbenzoic acid, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).

Sulfur Dioxide Capture: The resulting diazonium salt solution is then introduced to a solution containing sulfur dioxide (SO₂) and a copper(I) salt catalyst, such as copper(I) chloride. The diazonium group is replaced by a sulfonyl chloride group (-SO₂Cl), releasing nitrogen gas.

Recent advancements have introduced stable, solid sulfur dioxide surrogates, such as the DABCO-sulfur dioxide complex (DABSO), which offers a safer and more convenient alternative to gaseous SO₂. organic-chemistry.org This Sandmeyer-type sulfonyl chloride synthesis works on a wide range of anilines in the presence of hydrochloric acid and a copper catalyst. organic-chemistry.orgresearchgate.net The reaction allows for the isolation of the sulfonyl chloride product after a straightforward aqueous workup. organic-chemistry.org

Table 1: Key Reagents in Diazotization-Sulfur Dioxide Capture Method

| Step | Reagent | Purpose |

| Diazotization | 3-Amino-5-methylbenzoic acid | Starting Material |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | |

| Hydrochloric Acid (HCl) | Provides acidic medium and counter-ion | |

| Sulfonyl Chloride Formation | Diazonium Salt | Intermediate |

| Sulfur Dioxide (SO₂) or DABSO | Source of the sulfonyl group | |

| Copper(I) Chloride (CuCl) | Catalyst |

Organometallic Intermediates in Sulfonyl Chloride Formation

The formation of this compound can also be accomplished using organometallic intermediates, such as Grignard or organolithium reagents. This route typically begins with a halogenated derivative of 5-methylbenzoic acid, for instance, 3-bromo-5-methylbenzoic acid.

The generalized steps are:

Formation of the Organometallic Reagent: The aryl halide (e.g., 3-bromo-5-methylbenzoic acid, potentially with its acidic proton protected) is reacted with a metal, such as magnesium (to form a Grignard reagent) or an organolithium compound like n-butyllithium (via lithium-halogen exchange). This creates a nucleophilic carbon center on the aromatic ring.

Reaction with a Sulfur Electrophile: The newly formed organometallic compound is then treated with an appropriate sulfur-based electrophile. A common choice is sulfuryl chloride (SO₂Cl₂), which directly introduces the sulfonyl chloride group. rsc.org Alternatively, the organometallic reagent can be reacted with sulfur dioxide (SO₂) to form a sulfinate salt, which is subsequently oxidized and chlorinated to yield the final sulfonyl chloride. organic-chemistry.org

This methodology provides a versatile entry to a wide variety of aryl sulfonyl chlorides. aminer.cnlookchem.com The reaction of arylmagnesium chlorides with sulfuryl chloride in a tetrahydrofuran-hexane solvent system at 0°C has been shown to produce arenesulfonyl chlorides in good yields (53–64%). rsc.org

Table 2: Comparison of Organometallic Precursors

| Reagent Type | Formation | Reactivity | Typical Sulfur Electrophile |

| Grignard Reagent | Reaction of aryl halide with magnesium metal | Moderately reactive, tolerates some functional groups | Sulfuryl Chloride (SO₂Cl₂) |

| Organolithium Reagent | Reaction of aryl halide with n-BuLi or from direct lithiation | Highly reactive, less tolerant of functional groups | Sulfuryl Chloride (SO₂Cl₂) or Sulfur Dioxide (SO₂) |

Synthesis of Precursor Sulfonic Acids and Subsequent Chlorination

A widely used and often industrially preferred method involves a two-stage process: the initial formation of a sulfonic acid followed by its conversion to the corresponding sulfonyl chloride.

Sulfonation: The precursor, m-toluic acid (3-methylbenzoic acid), is treated with a strong sulfonating agent. Chlorosulfonic acid (ClSO₃H) is frequently employed for this purpose. The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a sulfonic acid group (-SO₃H). The directing effects of the methyl and carboxylic acid groups on m-toluic acid favor substitution at the 5-position, yielding 3-methyl-5-sulfobenzoic acid. Often, an excess of chlorosulfonic acid is used, which can lead to the direct formation of the sulfonyl chloride in a single pot. google.com

Chlorination: If the sulfonic acid is isolated first, it is then converted to the sulfonyl chloride using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netmasterorganicchemistry.com The reaction with thionyl chloride is particularly common, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. masterorganicchemistry.com

A patented process describes reacting benzoic acid with an excess of chlorosulfonic acid and thionyl chloride, which results in the formation of 3-chlorosulfonylbenzoic acid. google.com This highlights the efficacy of this combined sulfonation and chlorination approach.

Table 3: Common Chlorinating Agents for Sulfonic Acids

| Chlorinating Agent | Formula | Byproducts | Advantages |

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Gaseous byproducts simplify workup. masterorganicchemistry.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly effective reagent. |

| Chlorosulfonic Acid | ClSO₃H | H₂SO₄ | Can act as both sulfonating and chlorinating agent. google.com |

| Cyanuric Chloride | C₃N₃Cl₃ | Cyanuric acid | Used for conversions under neutral conditions. researchgate.net |

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound are critical steps to obtain a product of high purity, as sulfonyl chlorides are reactive compounds susceptible to hydrolysis.

The most common isolation technique involves quenching the reaction mixture in ice water. google.comgoogle.com Since aryl sulfonyl chlorides are generally insoluble in water, this procedure causes the product to precipitate as a solid. The low temperature minimizes hydrolysis of the sulfonyl chloride group back to the sulfonic acid.

The typical purification sequence includes:

Precipitation: The acidic reaction mixture is slowly added to a vigorously stirred vessel containing a mixture of ice and water. google.com This precipitates the crude this compound.

Filtration: The solid precipitate is collected by suction filtration.

Washing: The filter cake is washed with cold water to remove residual acids (e.g., sulfuric acid, hydrochloric acid) and other water-soluble impurities.

Drying: The product is dried under vacuum at a low temperature to remove water and any volatile impurities.

For higher purity, recrystallization can be performed. This involves dissolving the crude product in a suitable hot organic solvent in which it has high solubility, followed by cooling to induce crystallization, leaving impurities behind in the solvent. The choice of solvent is critical to ensure good recovery and purity.

In some continuous manufacturing processes, an organic co-solvent is used during the precipitation step. This can improve the physical properties of the isolated solid, such as yielding a more flowable powder, and can reduce the total volume of water required for the quench. mdpi.com

Mechanistic Investigations of Reactions Involving 3 Chlorosulfonyl 5 Methylbenzoic Acid

Electrophilic Aromatic Substitution Mechanisms in Chlorosulfonation

The formation of 3-(chlorosulfonyl)-5-methylbenzoic acid from 3-methylbenzoic acid is a classic example of electrophilic aromatic substitution (SEAr). wikipedia.orgnih.gov This process involves the replacement of a hydrogen atom on the aromatic ring with an electrophilic chlorosulfonyl group. minia.edu.eg The mechanism is a multi-step process beginning with the attack of the aromatic ring on the electrophile, leading to a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com Aromaticity is then restored by the loss of a proton. masterorganicchemistry.commasterorganicchemistry.com

Chlorosulfonation of aromatic compounds is typically achieved using chlorosulfonic acid (HSO₃Cl). wikipedia.org While chlorosulfonic acid is the reagent, the actual electrophilic species that attacks the aromatic ring can vary. At elevated temperatures, chlorosulfonic acid can generate sulfur trioxide (SO₃), a potent electrophile, which can participate in the sulfonation process. pageplace.destackexchange.com

The reaction with chlorosulfonic acid can also proceed via the electrophile SO₂Cl⁺, generated through an equilibrium involving the acid itself. stackexchange.com However, the most commonly accepted electrophile in sulfonation reactions using sulfuric acid or oleum (B3057394) is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.comwikipedia.orguomustansiriyah.edu.iq In the context of chlorosulfonation, the highly electrophilic sulfur atom in SO₃ or a related species is attacked by the electron-rich aromatic ring. openochem.org

The structure of the starting material, 3-methylbenzoic acid, contains two distinct substituents on the benzene (B151609) ring: a methyl group (-CH₃) and a carboxylic acid group (-COOH). These groups exert significant influence on both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). wikipedia.org

Reactivity : Substituents are classified as either activating or deactivating.

The methyl group is an activating group. libretexts.org It donates electron density to the aromatic ring through an inductive effect, which stabilizes the positively charged arenium ion intermediate formed during the substitution. khanacademy.orglibretexts.org This stabilization lowers the activation energy of the rate-determining step, making the ring more reactive than benzene itself. libretexts.org

The carboxylic acid group is a deactivating group. numberanalytics.combritannica.com It withdraws electron density from the aromatic ring through both inductive and resonance effects. numberanalytics.com This withdrawal of electron density destabilizes the arenium ion intermediate, increases the activation energy, and makes the ring less reactive towards electrophilic attack. wikipedia.orgyoutube.com

Regioselectivity : The existing substituents direct the incoming electrophile to specific positions.

The methyl group is an ortho, para-director. masterorganicchemistry.comchemguide.co.uk It directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. This is because the resonance structures of the arenium ions formed from ortho and para attack are more stable, as one contributor places the positive charge on the carbon bearing the electron-donating methyl group. libretexts.org

The carboxylic acid group is a meta-director. wikipedia.orgnumberanalytics.combritannica.com It directs incoming electrophiles to the position meta to it. Attack at the ortho or para positions results in a particularly unstable resonance contributor where the positive charge is adjacent to the electron-withdrawing carboxyl group. numberanalytics.com

In 3-methylbenzoic acid, the two groups are meta to each other. The methyl group directs to positions 2, 4, and 6, while the carboxylic acid group directs to position 5. The formation of this compound indicates that substitution occurs at the C-5 position. This outcome is a result of the concerted influence of both groups. The C-5 position is the only position that is meta to the strongly deactivating and meta-directing carboxylic acid group. While the methyl group activates the ortho and para positions (C-2, C-4, C-6), the deactivating effect of the carboxyl group makes the entire ring less reactive, and its strong meta-directing effect ultimately governs the position of substitution.

| Substituent | Effect on Reactivity | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para | 2, 4, 6 |

| -COOH (Carboxylic Acid) | Deactivating | Meta | 5 |

The mechanism of electrophilic aromatic substitution involves a two-step process, which can be visualized with a reaction energy diagram. masterorganicchemistry.com The first step, the formation of the arenium ion, is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.comrsc.org The second step, the loss of a proton to restore aromaticity, is fast. masterorganicchemistry.com

A key feature of aromatic sulfonation is its reversibility. wikipedia.orgslideshare.net The reaction is favored in concentrated acid, while the reverse reaction, desulfonation, is favored in hot, dilute aqueous acid. wikipedia.orguomustansiriyah.edu.iq This reversibility indicates that the products are not always determined solely by the kinetics of the forward reaction (the fastest-formed product) but can also be influenced by the thermodynamic stability of the possible isomers. Under conditions where the reaction is reversible, the most thermodynamically stable product will predominate. The rate of sulfonation is generally found to be first order with respect to the aromatic substrate. acs.org

Reaction Mechanism of the Chlorosulfonyl Group in Nucleophilic Displacements

The chlorosulfonyl group (-SO₂Cl) in this compound is highly reactive towards nucleophiles. The sulfur atom is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack. This reactivity allows for the synthesis of important derivatives such as sulfonamides and sulfonate esters.

Sulfonamides are synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.com This reaction is a form of nucleophilic substitution at the sulfur atom. The mechanism proceeds as follows:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonyl group. nih.gov

Formation of an Intermediate/Transition State : This attack leads to the formation of a tetrahedral intermediate or proceeds through a concerted Sₙ2-type transition state. nih.gov The chlorine atom begins to depart as the new sulfur-nitrogen bond forms.

Elimination of Chloride : The chlorine atom is expelled as a chloride ion (Cl⁻), a good leaving group.

Deprotonation : The resulting intermediate is positively charged on the nitrogen atom. A base, often a second molecule of the amine or an added base like pyridine, removes a proton from the nitrogen to yield the neutral sulfonamide product and the hydrochloride salt of the base. researchgate.net

The formation of sulfonate esters occurs when a sulfonyl chloride reacts with an alcohol in the presence of a base. eurjchem.com The mechanism is analogous to that of sulfonamide formation. youtube.com

Nucleophilic Attack : The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This is typically an Sₙ2-type displacement. youtube.com

Intermediate Formation : An oxonium ion intermediate is formed where the oxygen is bonded to both its alkyl group and the sulfonyl group, giving it a formal positive charge. Simultaneously, the chloride ion is displaced. youtube.com

Deprotonation : A base, such as pyridine, deprotonates the oxonium ion to give the final, neutral sulfonate ester product. youtube.comyoutube.com

This reaction effectively converts the alcohol into a sulfonate ester, a group that is an excellent leaving group in subsequent substitution or elimination reactions. youtube.com

| Reaction Type | Nucleophile | Key Steps | Product |

|---|---|---|---|

| Sulfonamide Formation | Amine (R'-NH₂) | 1. Nucleophilic attack by N on S 2. Elimination of Cl⁻ 3. Deprotonation of N | Sulfonamide (R-SO₂-NH-R') |

| Sulfonate Ester Formation | Alcohol (R'-OH) | 1. Nucleophilic attack by O on S 2. Elimination of Cl⁻ 3. Deprotonation of O | Sulfonate Ester (R-SO₂-O-R') |

Reaction Mechanisms of the Carboxylic Acid Group in Functionalization

The carboxylic acid group of this compound is a key site for synthetic modification, allowing for the formation of various derivatives through reactions such as esterification and amidation. The electronic nature of the substituents on the aromatic ring—the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing chlorosulfonyl group (-SO₂Cl)—influences the reactivity of the carbonyl carbon in the carboxylic acid moiety. The chlorosulfonyl group, in particular, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Esterification Mechanisms

The mechanism proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uk The key steps are outlined below.

Step-by-Step Mechanism of Fischer Esterification:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more reactive towards the weakly nucleophilic alcohol. libretexts.orgyoutube.commasterorganicchemistry.com This activation is crucial as carboxylic acids are not inherently reactive enough for direct nucleophilic attack. libretexts.org

Nucleophilic Attack by Alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, where the carbon is bonded to two oxygen atoms from the original carboxyl group and one from the alcohol. youtube.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (the oxygen from the alcohol) to one of the hydroxyl groups. This intramolecular or intermolecular proton transfer converts one of the hydroxyl groups into a good leaving group (water). youtube.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.comlibretexts.org

Deprotonation: The final step involves the deprotonation of the protonated ester by a base (such as water or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst. youtube.commasterorganicchemistry.com

Because the Fischer esterification is an equilibrium reaction, specific conditions are often employed to drive the reaction towards the product side. This can be achieved by using a large excess of the alcohol reactant or by removing water as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.comtcu.edu

| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. | Protonated carbonyl group (Oxonium ion) |

| 2. Nucleophilic Attack | The alcohol attacks the electrophilic carbonyl carbon. | Tetrahedral intermediate |

| 3. Proton Transfer | A proton is transferred to one of the hydroxyl groups, forming a good leaving group (H₂O). | Protonated hydroxyl group |

| 4. Elimination | A water molecule is eliminated, and the carbonyl double bond is reformed. | Protonated ester |

| 5. Deprotonation | The catalyst is regenerated by the removal of a proton from the protonated ester. | Final ester product |

Amidation Mechanisms

The direct reaction between a carboxylic acid and an amine to form an amide is generally challenging under mild conditions. This is because carboxylic acids are acidic and amines are basic, leading to a rapid acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, the reaction typically requires high temperatures (above 100°C) to dehydrate the salt, or more commonly, the use of a coupling agent to activate the carboxylic acid. libretexts.orgchemistrysteps.com

A widely used method for amidation under mild conditions involves coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). libretexts.orglibretexts.orgchemistrysteps.com DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org

Mechanism of DCC-Mediated Amidation:

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of the DCC molecule. This step is often initiated by the deprotonation of the carboxylic acid by the basic nitrogen of DCC. libretexts.orgyoutube.com

Formation of an O-acylisourea Intermediate: The resulting carboxylate anion then acts as a nucleophile, attacking the now highly electrophilic carbodiimide (B86325) carbon. This forms a highly reactive O-acylisourea intermediate. This intermediate contains an excellent leaving group. libretexts.orgchemistrysteps.com

Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated O-acylisourea intermediate. This proceeds via a standard nucleophilic acyl substitution pathway. libretexts.orgyoutube.com

Formation of the Amide and Byproduct: The tetrahedral intermediate formed in the previous step collapses to yield the amide product and N,N'-dicyclohexylurea (DCU). DCU is a stable, insoluble solid that can be easily removed from the reaction mixture by filtration, which helps to drive the reaction to completion. libretexts.org

| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1. Activation | The carboxylic acid adds to the DCC molecule. | Protonated DCC and carboxylate anion |

| 2. Intermediate Formation | Nucleophilic attack by the carboxylate on the DCC carbon forms a reactive intermediate. | O-acylisourea intermediate |

| 3. Nucleophilic Attack | The amine attacks the carbonyl carbon of the activated intermediate. | Tetrahedral intermediate |

| 4. Product Formation | The intermediate collapses to form the amide and N,N'-dicyclohexylurea (DCU). | Amide and DCU byproduct |

Reactivity and Chemical Transformations of 3 Chlorosulfonyl 5 Methylbenzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of 3-(chlorosulfonyl)-5-methylbenzoic acid can undergo a variety of transformations common to aromatic acids. These reactions are fundamental in synthesizing derivatives where the sulfonyl chloride group is preserved for subsequent reactions.

Esterification Reactions

Esterification of the carboxylic acid moiety is a common transformation, typically achieved by reaction with an alcohol in the presence of an acid catalyst. The Fischer-Speier esterification method is a standard approach. For instance, reacting this compound with an alcohol such as methanol (B129727) or ethanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄), yields the corresponding methyl or ethyl ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

While specific data for this compound is not prevalent in readily available literature, analogous reactions with similar substrates provide insight into typical conditions. For example, the esterification of 3-methoxybenzoic acid with methanol is achieved by refluxing in the presence of sulfuric acid for 10-11 hours. google.com Solid acid catalysts, such as zirconium/titanium oxides, have also been employed for the esterification of various substituted benzoic acids, offering a heterogeneous and reusable catalytic system. mdpi.com

Table 1: Representative Esterification Conditions for Benzoic Acid Analogs

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Methoxybenzoic acid | Methanol | H₂SO₄ | Reflux, 10-11 h | Methyl 3-methoxybenzoate | google.com |

| p-Methylbenzoic acid | Methanol | Zr/Ti Solid Acid | 120 °C, 24 h | Methyl p-methylbenzoate | mdpi.com |

This transformation is crucial for synthetic strategies where the highly reactive sulfonyl chloride needs to be protected from nucleophiles that would otherwise react with the carboxylic acid. By converting the acid to a less reactive ester, subsequent reactions at the sulfonyl chloride can be performed with greater selectivity.

Amide Bond Formation via Carboxylic Acid Activation

The synthesis of amides from the carboxylic acid group of this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct condensation is generally not feasible due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. sci-hub.se Various coupling reagents have been developed to mediate this transformation effectively.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. fishersci.co.ukresearchgate.net Phosphonium salt-based reagents, such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/guanidinium reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient. fishersci.co.uk

The general procedure involves dissolving the carboxylic acid in an aprotic solvent (e.g., DMF, DCM), adding the coupling agent and a non-nucleophilic base (e.g., DIEA, TEA) to neutralize the formed acid, followed by the addition of the desired primary or secondary amine. These methods are broadly applicable and can be used to synthesize a wide array of amides from this compound. nih.govunimi.it

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Typical Solvent | Base |

|---|---|---|---|

| Carbodiimides | DCC, EDC (+ HOBt) | DMF, DCM | DIEA, TEA |

| Phosphonium Salts | PyBOP, BOP | DMF | DIEA |

Conversion to Acyl Halides (e.g., Acid Chlorides)

The carboxylic acid can be converted into the more reactive 3-(chlorosulfonyl)-5-methylbenzoyl chloride. This acyl chloride is a valuable intermediate, as it reacts readily with a wide range of nucleophiles. The most common reagent for this transformation is thionyl chloride (SOCl₂). chemicalbook.com The reaction is often performed with a catalytic amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the resulting acyl chloride. sci-hub.se

A procedure analogous to the synthesis of 3-methylbenzoyl chloride involves heating the carboxylic acid with thionyl chloride and catalytic DMF. chemicalbook.com For instance, m-toluic acid is converted to m-toluoyl chloride by heating at 90°C for 3 hours with thionyl chloride and DMF, affording a high yield of the product. chemicalbook.com Similarly, 3-chlorosulfonylbenzoyl chloride has been synthesized from sodium 3-sulfobenzoate by reacting with thionyl chloride in toluene (B28343) with catalytic DMF. google.com These examples strongly suggest that this compound can be efficiently converted to its corresponding acyl chloride under similar conditions.

Chemoselective Transformations Addressing Both Functional Groups

The dual functionality of this compound presents a challenge and an opportunity in synthesis: the ability to selectively react one group while leaving the other intact. The significant difference in reactivity between the sulfonyl chloride and the carboxylic acid allows for such chemoselective transformations.

Strategies for Selective Reaction of the Chlorosulfonyl Group in Presence of Carboxylic Acid

The sulfonyl chloride group is a highly reactive electrophile, readily attacked by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonic esters, and thioesters, respectively. The carboxylic acid is also nucleophilic at its carbonyl oxygen and acidic at its hydroxyl proton. To achieve selective reaction at the sulfonyl chloride, particularly with amine nucleophiles that can also form amides, the carboxylic acid often needs to be protected.

A common strategy is to first convert the carboxylic acid to an ester, as described in section 4.2.1. The resulting methyl or ethyl ester is significantly less reactive towards nucleophiles than the sulfonyl chloride. For example, a patent describes the selective reaction of 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester with N-methylpiperazine to form the corresponding sulfonamide, demonstrating the viability of this approach. google.com The reaction proceeds at the sulfonyl chloride moiety without affecting the ester group. After the sulfonamide is formed, the ester can be hydrolyzed back to a carboxylic acid if desired.

Advanced Spectroscopic and Structural Elucidation of Derivatives of 3 Chlorosulfonyl 5 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives

In ¹H NMR spectra of N-substituted 3-sulfamoyl-5-methylbenzoic acid derivatives, the aromatic protons of the benzoic acid ring typically appear as distinct singlets or multiplets in the downfield region, generally between 7.5 and 8.5 ppm. The methyl group protons on the benzene (B151609) ring exhibit a characteristic singlet peak further upfield, usually around 2.4 ppm. The chemical shift of the N-H proton of the sulfonamide group can vary significantly depending on the solvent and concentration and often appears as a broad singlet. The protons on the substituent attached to the sulfonamide nitrogen will have chemical shifts indicative of their specific chemical environment.

In ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is readily identified by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons of the central benzoic acid ring display a series of signals between 120 and 150 ppm. The methyl carbon gives rise to a signal at approximately 21 ppm. The carbon atoms of the N-substituent will also present signals at their expected chemical shifts, confirming the identity of the substituent. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often utilized for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. conicet.gov.ar

Table 1: Representative ¹H NMR Spectral Data for a Derivative of 3-(Sulfamoyl)-5-methylbenzoic Acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 8.3 - 7.8 | m | - |

| NH | 7.0 (broad) | s | - |

| Substituent-H | Varies | Varies | Varies |

| CH₃ | 2.4 | s | - |

Table 2: Representative ¹³C NMR Spectral Data for a Derivative of 3-(Sulfamoyl)-5-methylbenzoic Acid

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 168.0 |

| Aromatic-C (substituted) | 144.0 - 135.0 |

| Aromatic-CH | 130.0 - 125.0 |

| Substituent-C | Varies |

| CH₃ | 21.5 |

Infrared (IR) Spectroscopy for Functional Group Identification in Derivatives

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the presence of specific functional groups within a molecule. For derivatives of 3-(chlorosulfonyl)-5-methylbenzoic acid, IR spectroscopy provides critical evidence for the formation of the desired sulfonamide linkage and the retention of the carboxylic acid moiety.

The IR spectrum of a successfully synthesized N-substituted 3-sulfamoyl-5-methylbenzoic acid derivative will exhibit several characteristic absorption bands. The stretching vibration of the N-H bond in the sulfonamide group typically appears in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and readily identifiable, occurring at approximately 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The presence of the carboxylic acid is confirmed by a broad O-H stretching band from 3300 to 2500 cm⁻¹ and a strong C=O stretching absorption around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. rsc.orgresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for Derivatives of 3-(Sulfamoyl)-5-methylbenzoic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Sulfonamide | N-H stretch | 3300 - 3200 | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1680 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Sulfonamide | S=O asymmetric stretch | 1350 - 1320 | Strong |

| Sulfonamide | S=O symmetric stretch | 1170 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Derivatives

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z). For derivatives of this compound, MS is used to confirm the molecular weight of the synthesized product and to gain structural insights from its fragmentation pattern.

In a typical electron ionization (EI) mass spectrum of a derivative, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound. The fragmentation of these molecules often proceeds through characteristic pathways. A common fragmentation involves the cleavage of the C-S bond, leading to the loss of the SO₂ group or the entire sulfamoyl moiety. Another characteristic fragmentation is the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH) from the benzoic acid portion of the molecule. The fragmentation pattern will also show peaks corresponding to the N-substituent, providing further confirmation of the structure. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy. nih.govnih.gov

Table 4: Plausible Mass Fragmentation Ions for a Derivative of 3-(Sulfamoyl)-5-methylbenzoic Acid

| m/z Value | Plausible Ion Fragment | Origin |

| [M]⁺ | [C₈H₈NO₄S-R]⁺ | Molecular Ion |

| [M-17]⁺ | [M-OH]⁺ | Loss of hydroxyl radical |

| [M-45]⁺ | [M-COOH]⁺ | Loss of carboxyl group |

| [M-64]⁺ | [M-SO₂]⁺ | Loss of sulfur dioxide |

| [M-RNH]⁺ | [C₈H₇O₄S]⁺ | Loss of the N-substituent amine |

| Varies | [R]⁺ | N-substituent fragment |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound that can be obtained as single crystals, this method provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A successful X-ray crystallographic analysis of a derivative would confirm the connectivity of the atoms, establishing the formation of the sulfonamide bond and the relative positions of the substituents on the aromatic ring. Furthermore, it would reveal the conformation of the molecule and how the molecules pack in the crystal lattice. This packing is often dictated by intermolecular forces such as hydrogen bonding, particularly involving the carboxylic acid and sulfonamide groups, and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the supramolecular chemistry of these compounds. nih.govmdpi.comeurjchem.com

Elemental Analysis and Chromatographic Purity Assessment of Derivatives

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the empirical formula of the synthesized derivative. rsc.org

Chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are routinely used to assess the purity of the synthesized derivatives. TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. HPLC provides a more quantitative measure of purity by separating the components of a mixture, with the area of the peak corresponding to the product being proportional to its concentration. A pure compound will ideally show a single spot in TLC and a single peak in the HPLC chromatogram.

Computational and Theoretical Investigations of 3 Chlorosulfonyl 5 Methylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 3-(chlorosulfonyl)-5-methylbenzoic acid and its derivatives. nih.gov These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For derivatives of this compound, the MEP can pinpoint the sites most susceptible to electrophilic or nucleophilic attack, thereby predicting the regioselectivity of their reactions. researchgate.net

Furthermore, various reactivity descriptors can be calculated to quantify the chemical reactivity. These include electronegativity, chemical hardness, and the Fukui function. The Fukui function is particularly useful for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

The following table summarizes key electronic properties that can be obtained from quantum chemical calculations for a hypothetical derivative of this compound.

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.2 D |

| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule. | 1.8 eV |

| Ionization Potential | Energy required to remove an electron from a neutral atom or molecule. | 7.1 eV |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 4.15 |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2.65 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathways, intermediates, and transition states.

DFT calculations are commonly employed to model the geometries of reactants, products, and any intermediates. irjet.net Transition state theory is then used to locate the transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, in the reaction of this compound with a nucleophile, computational methods can be used to compare different possible mechanisms, such as an addition-elimination pathway or a concerted process. The calculated activation energies for each pathway would reveal the most likely mechanism.

Furthermore, these calculations can provide detailed information about the geometry of the transition state, offering insights into the factors that influence the reaction's feasibility. Isotopic labeling experiments, when combined with computational studies, can provide further validation of the predicted mechanisms. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Transformations

The prediction of regioselectivity and stereoselectivity is a critical aspect of synthetic chemistry, and computational methods provide a rational approach to understanding and forecasting these outcomes in reactions involving this compound derivatives.

Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, can be predicted by analyzing the electronic properties of the reacting molecules. As mentioned earlier, reactivity descriptors such as the Fukui function and MEP maps can identify the most reactive sites in the molecule. nih.gov For instance, in an electrophilic aromatic substitution reaction on a derivative of this compound, these descriptors can predict which position on the aromatic ring is most susceptible to attack. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated computationally. This is typically achieved by calculating the energies of the different possible transition states leading to the various stereoisomers. The transition state with the lowest energy will correspond to the major product. This approach has been successfully used to predict the stereochemical outcome of a wide range of organic reactions. researchgate.net

Analysis of Non-Covalent Interactions in Molecular Packing and Assemblies of Derivatives (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in the crystal packing of molecular solids. nih.govresearchgate.netnih.gov

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. mdpi.com

This analysis is crucial for understanding the supramolecular architecture of crystals of this compound derivatives and for rationalizing their physical properties, such as melting point and solubility.

The following table illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface for a sulfonamide-containing molecule. nih.gov

| Contact Type | Contribution (%) |

| H···H | 30.2 |

| N···H/H···N | 22.3 |

| C···H/H···C | 17.9 |

| O···H/H···O | 15.4 |

| O···C/C···O | 6.0 |

| C···C | 5.0 |

| N···N | 1.2 |

| O···O | 1.1 |

| N···C/C···N | 0.5 |

| S···H/H···S | 0.1 |

| S···O/O···S | 0.1 |

Molecular Docking and Dynamics Simulations for Derivative Interactions with Biological Targets (Excluding clinical data)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule, such as a derivative of this compound, and a biological target, typically a protein. nih.govsemanticscholar.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. stmjournals.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. The results of molecular docking can identify potential drug candidates and provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Molecular dynamics simulations provide a more detailed and dynamic picture of the ligand-protein interaction. digitellinc.com Starting from the docked complex, an MD simulation calculates the trajectory of the atoms over time, revealing the flexibility of the protein and the ligand and the stability of their interactions. These simulations can be used to refine the binding mode predicted by docking and to calculate the binding free energy, which is a more accurate measure of the binding affinity. researchgate.netresearchgate.net

For derivatives of this compound, these computational methods can be used to screen for potential inhibitory activity against various enzymes, such as carbonic anhydrases or kinases, which are important drug targets. nih.govmdpi.com

The following table presents hypothetical docking scores and key interacting residues for a derivative of this compound with a target protein.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Gln78, His94, Leu198 |

| 2 | -9.2 | His94, Thr199, Thr200 |

| 3 | -7.8 | Gln78, Phe131, Leu198 |

Applications in Advanced Organic Synthesis and Material Science

3-(Chlorosulfonyl)-5-Methylbenzoic Acid as a Key Synthon for Complex Organic Molecules

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. This compound serves as a valuable synthon due to its two distinct reactive sites. The highly electrophilic sulfonyl chloride group readily reacts with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides and sulfonic esters, respectively. Simultaneously, the carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and acid halides, through well-established synthetic methodologies.

This dual reactivity allows for a stepwise and controlled construction of complex molecular architectures. For instance, the sulfonyl chloride can first be reacted with a primary or secondary amine to forge a robust sulfonamide linkage. Subsequently, the carboxylic acid moiety can be activated and coupled with another molecule, such as an alcohol or an amine, to form an ester or amide bond. This sequential approach is fundamental in the total synthesis of natural products and the construction of novel chemical entities with desired properties. The strategic positioning of the chloro, sulfonyl, and methyl groups on the benzoic acid core provides a scaffold that can be elaborated into more intricate structures.

A recent study highlighted a novel derivatization method using 3-(chlorosulfonyl)benzoic acid for the sensitive analysis of various lipids. mdpi.com The compound reacts with free hydroxyl groups in molecules like monoacylglycerols, diacylglycerols, and sterols to form sulfonic esters, demonstrating its utility in creating complex derivatives for analytical purposes. mdpi.com

Synthesis of Biologically Relevant Sulfonamide-Based Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, anticancer, and anti-inflammatory properties. whiterose.ac.uknih.govmdpi.com this compound is an ideal starting material for the synthesis of novel sulfonamide-based scaffolds.

The primary route for this synthesis involves the reaction of the sulfonyl chloride group with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the introduction of a wide range of substituents by simply varying the amine component. This modularity is highly advantageous in drug discovery for creating libraries of related compounds for structure-activity relationship (SAR) studies.

For example, a Russian patent describes a multi-stage method for obtaining methyl 5-methoxy-2-sulphamoylbenzoate, a key synthon for sulfonylurea herbicides. google.com The process involves the sulfochlorination of a benzoic acid derivative, followed by amidation with ammonia (B1221849) to form the sulfonamide. google.com This process illustrates the fundamental steps that can be applied to this compound to generate a variety of sulfonamide derivatives with potential biological activity.

Table 1: Examples of Biologically Active Scaffolds Incorporating a Sulfonamide Moiety

| Scaffold Class | Example Drug(s) | Therapeutic Area |

|---|---|---|

| Antibacterials | Sulfamethoxazole | Infections |

| Diuretics | Furosemide, Hydrochlorothiazide | Hypertension, Edema |

| Anticancer | Celecoxib (COX-2 inhibitor) | Inflammation, Cancer |

| Antivirals | Darunavir (Protease inhibitor) | HIV/AIDS |

This table provides examples of drug classes where the sulfonamide scaffold is crucial; the synthesis of these specific drugs may not directly start from this compound but illustrates the importance of the scaffold.

Contribution to Agrochemical and Specialty Chemical Synthesis

The utility of this compound and its derivatives extends to the agrochemical industry. A key application lies in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates and good crop selectivity.

A crucial step in the synthesis of many sulfonylurea herbicides is the formation of a sulfonamide bridge. A patent for the synthesis of methyl 5-methoxy-2-sulphamoylbenzoate highlights that this compound is an initial synthon for the production of highly effective herbicidal preparations belonging to the class of sulfonylureas. google.com Similarly, another patent reveals that 2-chlorosulfonyl-3-methyl benzoate (B1203000) is a key intermediate in the synthesis of triflusulfuron-methyl, a commercial herbicide used for weed control in sugar beet crops. utwente.nl

The general synthetic pathway involves reacting the sulfonyl chloride intermediate, derived from a substituted benzoic acid, with an appropriate amine, followed by further reaction with a heterocyclic amine derivative to complete the sulfonylurea structure. The specific substitution pattern on the benzoic acid ring, such as the methyl group in this compound, is critical for modulating the herbicidal activity and crop safety of the final product.

In the realm of specialty chemicals, this compound can be used as an intermediate for creating molecules with specific properties, such as surfactants or corrosion inhibitors, by leveraging the reactivity of its functional groups to attach long alkyl chains or polar head groups.

Role in the Preparation of Functional Materials (e.g., Polymers, Coatings)

The bifunctional nature of this compound makes it a potential monomer for the synthesis of functional polymers through polycondensation reactions. The carboxylic acid and the sulfonyl chloride groups can react with complementary difunctional or polyfunctional monomers to form polyesters, polyamides, or polysulfonamides.

For example, the carboxylic acid can react with a diol to form a polyester, while the sulfonyl chloride can react with a diamine to form a polyamide. If both functional groups are utilized in the polymerization process with appropriate co-monomers (e.g., an amino-alcohol), complex polyesteramides can be formed. The resulting polymers would have pendant methyl groups and potentially reactive sites if the sulfonyl chloride is first derivatized before polymerization. These pendant groups can influence the polymer's physical properties, such as solubility, thermal stability, and mechanical strength.

Furthermore, the introduction of sulfonic acid or sulfonamide moieties into a polymer backbone can impart unique characteristics, such as improved thermal stability, flame retardancy, or ion-exchange capabilities. While direct polymerization of this compound is not widely documented, the synthesis of aromatic polyesters from various hydroxybenzoic acids is a well-established field, suggesting the feasibility of incorporating this monomer. whiterose.ac.uk

Another application in material science is in surface modification. Benzoic acid derivatives have been grafted onto the surface of polyethylene (B3416737) films to improve their affinity for polar substances, making them more suitable for printing and coating applications. google.com The reactive groups on this compound could be utilized to covalently bond the molecule to a surface, thereby altering its chemical and physical properties.

Derivatization for Dyes and Pigments

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine.

While this compound does not possess the primary amine group necessary for direct diazotization, it can serve as a precursor to the required aromatic amine. A common synthetic route would involve the nitration of m-toluic acid to introduce a nitro group, followed by reduction to the corresponding amine. The resulting amino-methyl-benzoic acid could then be chlorosulfonated to yield an amine-substituted version of the title compound.

Alternatively, the synthesis could start with an aminated precursor which is then chlorosulfonated. This resulting aromatic amine, containing both a sulfonyl chloride and a carboxylic acid group, can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The sulfonyl group and the carboxylic acid group can act as auxochromes, modifying the color of the dye and improving its fastness properties and solubility. A Chinese patent describes a method for preparing a yellow pigment using derivatives of aminosulfonic acids, which are diazotized and then coupled with a pyrazolone (B3327878) derivative. This illustrates the general principle of using substituted aromatic sulfonic acids as building blocks for pigments.

Table 2: General Steps for Azo Dye Synthesis from a Benzoic Acid Precursor

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Nitration & Reduction | Introduce a primary amine group onto the aromatic ring. |

| 2 | Chlorosulfonation | Introduce the sulfonyl chloride group. |

| 3 | Diazotization | Convert the primary amine into a reactive diazonium salt using nitrous acid at low temperatures. |

Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are of immense importance in chemistry, particularly in the development of pharmaceuticals and functional materials. This compound can serve as a starting material for the synthesis of novel heterocyclic systems through multi-step reaction sequences.

The reactivity of both the sulfonyl chloride and carboxylic acid groups can be harnessed to construct rings. For example, the carboxylic acid can be converted to an amide, and the sulfonyl chloride can react with a nucleophile within the same molecule or a different molecule to facilitate a cyclization reaction.

A study on the synthesis of new 1,3-oxazole derivatives started from 4-[(4-chlorophenyl)sulfonyl]benzoic acid. In this multi-step synthesis, the benzoic acid was first reacted with the amino acid valine to form an N-acyl-α-amino acid. This intermediate was then cyclized to form a 1,3-oxazol-5(4H)-one, which was further converted to the final 1,3-oxazole product. This synthetic strategy demonstrates how the carboxylic acid group of a sulfonyl-substituted benzoic acid can be the starting point for building a heterocyclic ring. By applying similar synthetic logic, this compound could be a precursor for a variety of heterocyclic scaffolds, where the sulfonyl moiety can be used to attach other functional groups or influence the electronic properties of the final molecule.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes for 3-(Chlorosulfonyl)-5-Methylbenzoic Acid

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and generate considerable waste. The principles of green chemistry are driving research towards more environmentally benign alternatives. Future work in this area will likely focus on several key strategies:

Alternative Chlorinating Agents: Replacing conventional reagents like chlorosulfonic acid with safer and more sustainable options is a primary goal. Research into N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has shown promise for the synthesis of sulfonyl chlorides under milder conditions. researchgate.netorganic-chemistry.org These methods can reduce the production of hazardous byproducts. organic-chemistry.org

Oxidative Chlorination: The development of metal-free, aerobic oxidation systems presents another green avenue. rsc.org For instance, processes utilizing oxygen as the terminal oxidant in the presence of catalysts can offer a more sustainable pathway from thiols to sulfonyl chlorides. rsc.org

Water-Based Synthesis: Exploring the use of water as a solvent for oxyhalogenation reactions, using reagents like oxone, could significantly improve the environmental profile of the synthesis. rsc.org

| Parameter | Traditional Reagents (e.g., Chlorosulfonic Acid) | Green Alternative Reagents (e.g., NCS, Oxone) |

|---|---|---|

| Reagent Hazard | High (corrosive, toxic) | Lower (less hazardous) |

| Byproduct Generation | Significant hazardous waste | Reduced and often recyclable byproducts |

| Reaction Conditions | Often harsh (high temperatures, strong acids) | Milder (room temperature, neutral pH) |

| Solvent | Often chlorinated organic solvents | Water, or reduced solvent usage rsc.org |

Exploration of Novel Catalytic Systems for Functional Group Transformations

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of reactions involving this compound. Future research will likely investigate:

Photocatalysis: Visible-light photocatalysis is an emerging area for the synthesis of sulfonyl chlorides. acs.org The use of heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), could enable milder reaction conditions and catalyst recyclability. acs.org

Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of peptide-based catalysts could enable enantioselective sulfonylation reactions, providing access to stereochemically defined molecules. nih.gov

Hydrogenation Catalysts: The catalytic hydrogenation of aromatic sulfonyl chlorides to thiophenols is another area of interest. tamu.edu Research into robust catalysts, such as palladium on charcoal, and understanding their deactivation mechanisms will be crucial for developing efficient processes. tamu.edu

Design and Synthesis of Derivatives with Tuned Reactivity Profiles

The dual functionality of this compound makes it an excellent scaffold for creating a diverse library of derivatives. Future efforts will focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aromatic ring with various substituents can modulate the reactivity of both the sulfonyl chloride and carboxylic acid groups. nih.gov This will enable the synthesis of derivatives with tailored electronic and steric properties for specific applications.

Liquid Crystal Applications: Benzoic acid derivatives are known to form liquid crystals through hydrogen bonding. nih.gov The design and synthesis of derivatives of this compound could lead to new materials with specific mesomorphic properties for use in displays and sensors. nih.gov

Applications in Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of sulfonyl chlorides and their derivatives. rsc.org Future research will explore:

Continuous-Flow Synthesis: Developing continuous-flow protocols for the synthesis of this compound can improve reaction control, reduce reaction times, and enhance safety by minimizing the accumulation of hazardous intermediates. rsc.orgresearchgate.net

Telescoped Reactions: Integrating multiple reaction steps into a continuous flow sequence, known as telescoped synthesis, can streamline the production of complex molecules derived from this compound. nih.gov This approach avoids the isolation of intermediates, saving time and resources. nih.gov

Automation: The integration of flow chemistry with automated platforms will enable high-throughput synthesis and optimization of reaction conditions for producing libraries of derivatives for screening and discovery.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Potential for thermal runaway with exothermic reactions | Improved heat transfer and smaller reaction volumes enhance safety rsc.org |

| Reaction Time | Often longer reaction times | Significantly shorter residence times rsc.org |

| Scalability | Scaling up can be challenging | Easier to scale by running the system for longer periods |

| Process Control | Difficult to precisely control parameters | Excellent control over temperature, pressure, and mixing rsc.org |

Computational Design of Novel Derivatives with Predicted Properties

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, future research will leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. researchgate.net This allows for the in silico screening of candidates before committing to laboratory synthesis.

Molecular Docking: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity of derivatives to biological targets, guiding the design of more potent and selective inhibitors.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it will be possible to predict the physicochemical properties and biological activities of new derivatives based on their molecular structure.

Integration into Complex Multistep Synthesis Strategies

The unique combination of a carboxylic acid and a sulfonyl chloride group makes this compound a valuable building block in the synthesis of complex molecules, particularly pharmaceuticals. Future directions include:

Synthesis of Heterocyclic Scaffolds: The sulfonyl chloride group can be readily converted into sulfonamides, which are key components of many bioactive molecules. acs.org The carboxylic acid can be used to introduce further diversity, enabling the construction of complex heterocyclic systems.

Late-Stage Functionalization: This compound can be used as a derivatization agent in analytical chemistry to improve the detection and quantification of various analytes. nih.gov

Pharmaceutical Intermediates: The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes. nih.govresearchgate.net this compound can serve as a key intermediate, and its efficient synthesis and derivatization will be crucial for the development of new drug candidates. google.comgoogle.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chlorosulfonyl)-5-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typically required, involving sulfonation and chlorination of a benzoic acid derivative. For example, intermediates like 5-methylbenzoic acid may undergo sulfonation with chlorosulfonic acid under controlled temperatures (0–5°C), followed by purification via recrystallization in solvents such as dichloromethane (DCM) or ethyl acetate . Catalysts like palladium or nickel complexes may enhance selectivity in halogenation steps . Optimization should prioritize inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the chlorosulfonyl group.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons adjacent to sulfonyl and methyl groups).

- HPLC/MS : Assess purity (>95%) and detect byproducts like sulfonic acid derivatives.

- Elemental analysis : Verify molecular formula (C₈H₆Cl₂O₄S) .

- FT-IR : Identify characteristic S=O stretches (~1360 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The chlorosulfonyl group is highly reactive and moisture-sensitive. Use:

- Glove boxes or Schlenk lines for air-sensitive steps.

- PPE : Acid-resistant gloves, goggles, and fume hoods.

- Quenching protocols : Neutralize residual chlorosulfonic acid with cold sodium bicarbonate .

Advanced Research Questions

Q. How does the electron-withdrawing chlorosulfonyl group influence the reactivity of the benzoic acid backbone in nucleophilic substitutions?